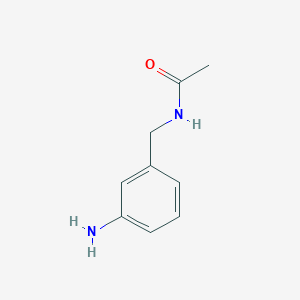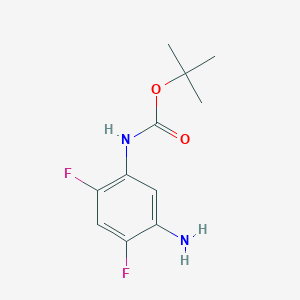
tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate
Übersicht
Beschreibung
“tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate” is a chemical compound with the CAS Number: 179741-60-7 . It has a molecular weight of 244.23 . The IUPAC name for this compound is tert-butyl 2-amino-4,5-difluorophenylcarbamate . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 244.23 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is an inhibitor of CYP1A2 .Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs. It has also been used in the synthesis of compounds for medical, industrial, and agricultural purposes. Additionally, it has been used in the synthesis of organic materials, such as polymers and monomers, and in the synthesis of inorganic materials, such as catalysts and pigments.
Wirkmechanismus
The mechanism of action of tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate is not well understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule. This reaction results in the formation of a new bond between the tert-butyl and the substrate molecule. This reaction is believed to be the primary mechanism of action of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have anti-inflammatory, anti-cancer, and antifungal properties. Additionally, it may have antioxidant and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate is a useful compound for laboratory experiments due to its high reactivity and low toxicity. It is also relatively easy to synthesize and is stable in a wide range of conditions. However, it is important to note that the compound is volatile and can be explosive if heated above its flash point. Additionally, the compound can be hazardous to handle and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate. These include the development of new pharmaceuticals and organic materials, as well as the synthesis of inorganic materials. Additionally, further research into the biochemical and physiological effects of the compound could lead to new medical treatments. Finally, the compound could be used in the synthesis of new catalysts and pigments.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-8(14)6(12)4-7(9)13/h4-5H,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPOOOGXODOWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



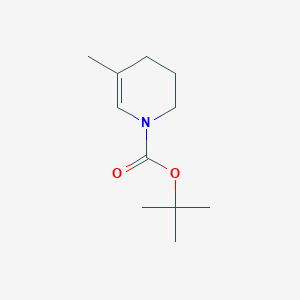
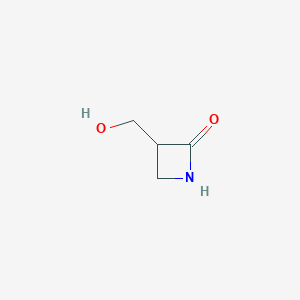

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3324044.png)

![Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate](/img/structure/B3324073.png)
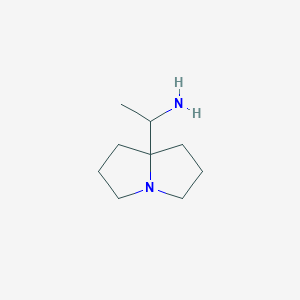
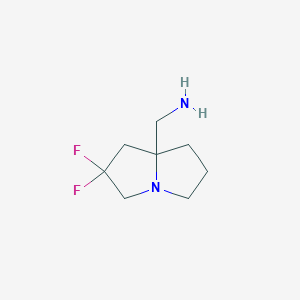
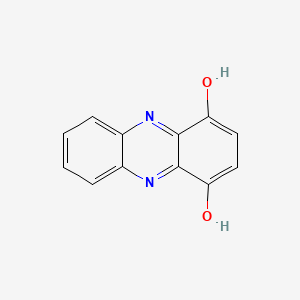
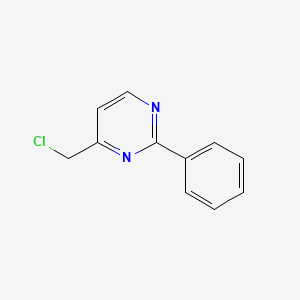

![(R)-(6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol](/img/structure/B3324108.png)
